molecular formula C7H5F3N2O B1504251 5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde CAS No. 944900-36-1

5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde

Cat. No.: B1504251
CAS No.: 944900-36-1
M. Wt: 190.12 g/mol
InChI Key: ADZNBPVPSRDPCU-UHFFFAOYSA-N
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Description

5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde is a chemical compound with a pyridine ring substituted with an amino group at the 5-position, a trifluoromethyl group at the 2-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde typically involves the reaction of 5-trifluoromethyl-pyridine with ammonia to form the amino derivative. This intermediate can then be further reacted with appropriate reagents to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-Amino-2-trifluoromethyl-pyridine-4-carboxylic acid.

    Reduction: 5-Amino-2-trifluoromethyl-pyridine-4-methanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde involves its interaction with various molecular targets. The amino and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-trifluoromethyl-pyridine-4-carboxylic acid
  • 5-Amino-2-trifluoromethyl-nicotinonitrile
  • 4-Amino-2-trifluoromethyl-pyridine

Uniqueness

The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6-1-4(3-13)5(11)2-12-6/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZNBPVPSRDPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697406
Record name 5-Amino-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-36-1
Record name 5-Amino-2-(trifluoromethyl)-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944900-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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